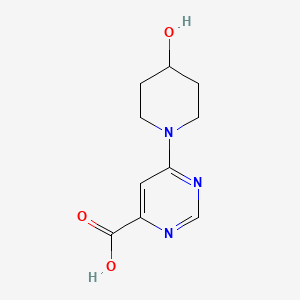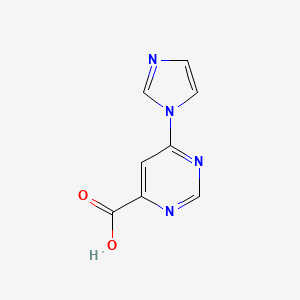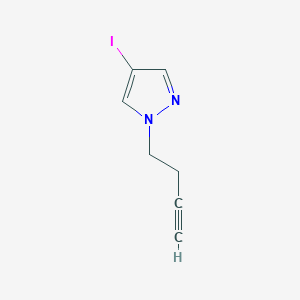
1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole
Overview
Description
1-(But-3-yn-1-yl)-4-iodo-1H-pyrazole, or 1-But-3-yn-1-yl-4-iodopyrazole, is an organoiodine compound with a pyrazole ring system. It is a member of the class of compounds known as pyrazoles, which are heterocyclic aromatic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. 1-But-3-yn-1-yl-4-iodopyrazole is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Pyrazole derivatives have been extensively studied for their anticancer properties. The presence of the iodine atom in 1-but-3-ynyl-4-iodopyrazole can be utilized for radio-labeling, making it a valuable compound in the design of new anticancer drugs . Its ability to interact with various biological targets can lead to the development of novel chemotherapeutic agents.
Agricultural Chemistry: Pesticides and Herbicides
The pyrazole moiety is known for its role in the development of agrochemicals1-but-3-ynyl-4-iodopyrazole can serve as a precursor for synthesizing compounds with potential use as pesticides or herbicides, contributing to pest control and crop protection strategies .
Organic Synthesis: Building Blocks
In organic synthesis, 1-but-3-ynyl-4-iodopyrazole can act as a versatile building block. Its alkyne and iodine functionalities allow for various cross-coupling reactions, enabling the construction of complex molecules for further chemical exploration .
Material Science: Organic Semiconductors
The electronic properties of pyrazoles make them suitable for use in organic semiconductors1-but-3-ynyl-4-iodopyrazole could be incorporated into the backbone of conjugated polymers, potentially enhancing the performance of organic photovoltaic cells .
Biochemistry: Enzyme Inhibition
Pyrazole derivatives are known to inhibit certain enzymes, which is crucial in the study of metabolic pathways1-but-3-ynyl-4-iodopyrazole may be used to design enzyme inhibitors that can regulate biological processes or serve as tools in biochemical research .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring in 1-but-3-ynyl-4-iodopyrazole can coordinate with metal ions, forming complexes with diverse applications, from catalysis to materials science. It can be used to synthesize ligands for transition metal complexes involved in catalytic cycles .
Drug Discovery: Antimicrobial and Antifungal Agents
Research has shown that pyrazole derivatives exhibit antimicrobial and antifungal activities1-but-3-ynyl-4-iodopyrazole could be a key intermediate in the synthesis of new drugs to combat resistant strains of bacteria and fungi .
Analytical Chemistry: Chromatographic Standards
Due to its unique structure, 1-but-3-ynyl-4-iodopyrazole can be used as a standard in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
Target of Action
The primary targets of 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohol, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes. This interaction can alter the normal function of the enzymes, leading to changes in the metabolic processes they are involved in . .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to alcohol metabolism in humans and mycocyclosin biosynthesis in Mycobacterium tuberculosis . The downstream effects of these alterations could include changes in the concentrations of various metabolites, potentially leading to observable physiological effects.
Result of Action
Given its targets, the compound could potentially affect the metabolism of alcohol in humans and the biosynthesis of mycocyclosin in Mycobacterium tuberculosis . These effects could manifest in various ways, depending on the specific metabolic processes involved.
properties
IUPAC Name |
1-but-3-ynyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNYUMUSNIKICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
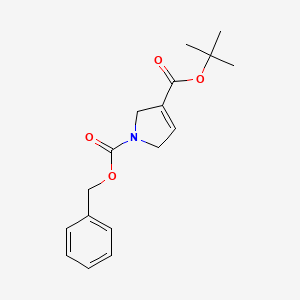
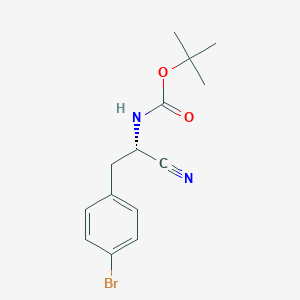

![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)
![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)
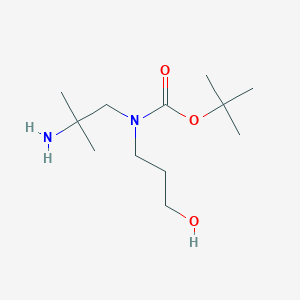
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
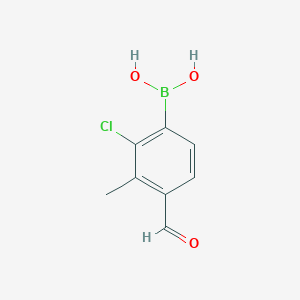
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
